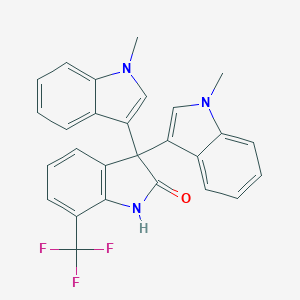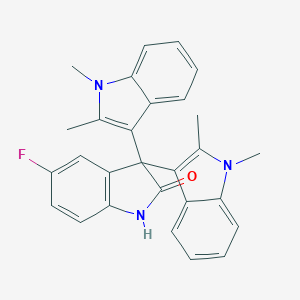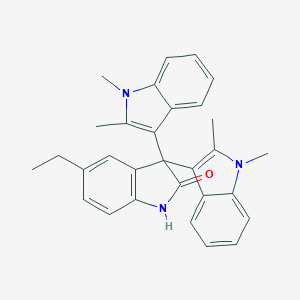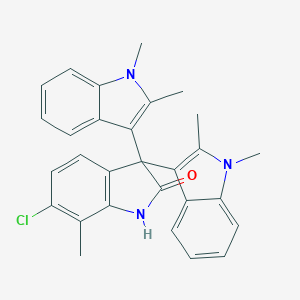![molecular formula C27H26N2O3 B307470 2-[2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide](/img/structure/B307470.png)
2-[2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 2-[2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide involves the inhibition of various molecular targets such as protein kinases, histone deacetylases, and topoisomerases. These targets are involved in various cellular processes such as cell growth, DNA replication, and gene expression, making this compound a potential multi-targeted therapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide can induce apoptosis, inhibit angiogenesis, and have potential neuroprotective effects. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide in lab experiments include its potential multi-targeted therapeutic effects, anti-inflammatory and antioxidant properties, and its ability to induce apoptosis and inhibit angiogenesis. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
For research on 2-[2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide include the development of more efficient synthesis methods, the determination of its safety and efficacy in vivo, and the identification of its molecular targets and mechanisms of action. Additionally, further studies are needed to determine its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Synthesemethoden
The synthesis of 2-[2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide involves the reaction of 2-(2-phenoxyphenoxy)acetic acid with 2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, this compound has been studied for its potential neuroprotective effects.
Eigenschaften
Produktname |
2-[2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide |
|---|---|
Molekularformel |
C27H26N2O3 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
2-[2-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C27H26N2O3/c1-27(2)13-19-24-17-8-4-3-7-16(17)11-12-20(24)29-26(25(19)21(30)14-27)18-9-5-6-10-22(18)32-15-23(28)31/h3-12,26,29H,13-15H2,1-2H3,(H2,28,31) |
InChI-Schlüssel |
JHFCDXVXPJCLHW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5OCC(=O)N)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5OCC(=O)N)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Acetyl-10-bromo-6-(3,4-dimethoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307390.png)


![7-Acetyl-6-[3-(allyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307396.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)

![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)
![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)


![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)